molecular formula C23H22ClN5O2 B2383172 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1261018-84-1

1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2383172
CAS No.: 1261018-84-1
M. Wt: 435.91
InChI Key: SWHWOHIUHWRDNQ-UHFFFAOYSA-N
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Description

The compound 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-chlorophenyl group and a methyl moiety. This oxazole ring is connected via a methylene bridge to a 1,2,3-triazole ring, which is further substituted with a 5-methyl group and a carboxamide functionality. The carboxamide nitrogen is attached to a 2,6-dimethylphenyl group, contributing to steric bulk and hydrophobicity.

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-13-6-5-7-14(2)20(13)26-22(30)21-15(3)29(28-27-21)12-19-16(4)31-23(25-19)17-8-10-18(24)11-9-17/h5-11H,12H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHWOHIUHWRDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of multiple functional groups that contribute to its biological activity. The main components include:

  • Oxazole Ring : A five-membered aromatic ring that enhances the compound's interaction with biological targets.
  • Triazole Ring : Known for its role in various pharmacological activities, including antifungal and anticancer properties.
  • Chlorophenyl and Dimethylphenyl Substituents : These groups are thought to influence the lipophilicity and binding affinity of the compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer and anti-inflammatory effects. Below are key findings from various studies:

Anticancer Activity

  • In Vitro Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results demonstrated significant cytotoxicity with IC50 values in the micromolar range. For instance:
    • MCF-7 cells showed an IC50 value of approximately 0.65 µM.
    • HeLa cells exhibited an IC50 value around 2.41 µM .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G0-G1 phase. Flow cytometry analysis revealed that the compound increases p53 expression levels and promotes caspase-3 cleavage, leading to programmed cell death .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through its interaction with cyclooxygenase (COX) enzymes:

  • COX Inhibition : Preliminary studies suggest that it may selectively inhibit COX-2 without affecting COX-1, potentially reducing inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Concentration (µM)Viability (%)
0.585
1.070
5.030

Case Study 2: COX Inhibition Assay

A comparative study assessed the inhibition of COX enzymes by the compound against standard NSAIDs. The results showed a promising selectivity for COX-2:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Standard NSAID8090
Investigated Compound1085

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and oxazole rings exhibit significant anticancer properties. The incorporation of the triazole moiety in this compound enhances its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that derivatives of triazoles can effectively target cancer cell lines such as breast and lung cancer cells, leading to a decrease in cell viability and proliferation rates .

Antimicrobial Properties

The oxazole ring is known for its antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains. Preliminary studies suggest that it exhibits potent antibacterial activity, making it a candidate for further development into antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of compounds with similar structural features. This specific compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a therapeutic approach for conditions such as arthritis or other inflammatory diseases .

Pharmacological Research

The compound is being investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for evaluating its potential as a drug candidate. Initial findings suggest favorable pharmacokinetic profiles that warrant further investigation .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was tested for cytotoxic effects. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against tested pathogens, indicating a promising antimicrobial profile .

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazole and Benzoxazole Derivatives

Compound Heterocyclic Core Key Substituents Physicochemical Insights Reference
Target Compound 1,3-Oxazole 2-(4-ClPh), 5-Me; N-(2,6-diMePh) High hydrophobicity -
Benzoxazole derivative () Benzoxazole 2-(4-ClPh), 5-Me; 4-(3-MePh) Enhanced aromaticity, IR: 1596 cm⁻¹ (C=N)
Benzoisoxazole derivative () Benzoisoxazole 3-(4-ClPh); N-(2-hydroxyethyl) Improved solubility (hydroxyethyl)

Comparison of Triazole Substituents and Carboxamide Moieties

The triazole-4-carboxamide scaffold is a common feature among analogs, but substituent variations significantly alter pharmacological profiles:

  • N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides () feature a 4-methylphenyl group on the triazole.
  • 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide () includes an ethoxyphenyl group, introducing electron-donating effects that may modulate electronic properties compared to the electron-withdrawing 4-chlorophenyl in the target compound .
  • 5-Amino-1,2,3-triazole-4-carboxamides () demonstrate antiproliferative activity (e.g., -27.30% growth inhibition in SNB-75 CNS cancer cells). The target compound lacks the 5-amino group but includes a 5-methyl substituent, which may reduce hydrogen-bonding capacity but improve metabolic stability .

Table 2: Key Substituent Effects on Triazole-Carboxamide Derivatives

Compound (Reference) Triazole Substituents Carboxamide Substituent Biological Relevance
Target Compound 5-Me, oxazolylmethyl 2,6-diMePh Potential enhanced hydrophobicity
5-Amino derivative () 5-NH2, 4-MePh 2,5-diClPh Antiproliferative activity
Ethoxyphenyl derivative () 5-Me, ethoxyphenyl 4-(triazolylphenyl) Modified electronic properties

Physicochemical Properties and Solubility

The 2,6-dimethylphenyl group in the target compound likely increases hydrophobicity (logP) compared to polar analogs like the hydroxyethyl-substituted derivative in . This hydrophobicity may enhance membrane permeability but reduce aqueous solubility, a trade-off critical for pharmacokinetics .

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